Home > Products > Screening Compounds P18660 > 2-amino-6-lactoyl-7,8-dihydropteridin-4(3H)-one
2-amino-6-lactoyl-7,8-dihydropteridin-4(3H)-one -

2-amino-6-lactoyl-7,8-dihydropteridin-4(3H)-one

Catalog Number: EVT-13525536
CAS Number:
Molecular Formula: C9H11N5O3
Molecular Weight: 237.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sepiapterin is a member of pterins and a secondary alpha-hydroxy ketone.
2-amino-6-lactoyl-7,8-dihydropteridin-4(3H)-one is a natural product found in Danio rerio with data available.
Synthesis Analysis

The synthesis of sepiapterin can be achieved through several methods. One notable approach involves the protection of functional groups followed by oxidation reactions. The detailed steps can include:

  1. Protection of Hydroxyl, Ketone, and Amino Groups: This step stabilizes the compound during subsequent reactions.
  2. Oxidation: This can be performed using peracids or under neutral to basic conditions to yield sepiapterin from precursor compounds.
  3. Deprotection: Hydrolysis or solvolysis in the presence of acids or bases facilitates the removal of protecting groups .

These methods allow for high yields and stable production of sepiapterin, making it suitable for pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of sepiapterin features a pteridine ring system with specific substituents that contribute to its properties:

  • Chemical Structure: The compound consists of a pteridine ring with an amino group at position 2 and a lactoyl group at position 6.
  • Structural Formula: The structural representation can be denoted as follows:
Sepiapterin C[C@H](O)C(=O)C1=NC2=C(NC1)NC(N)=NC2=O\text{Sepiapterin }C[C@H](O)C(=O)C1=NC2=C(NC1)NC(N)=NC2=O
  • Molecular Data:
    • InChI Key: VPVOXUSPXFPWBN-VKHMYHEASA-N
    • Monoisotopic Mass: 237.08619 Da .
Chemical Reactions Analysis

Sepiapterin participates in various enzymatic reactions within biological systems:

  1. Conversion to Tetrahydrobiopterin: Sepiapterin is metabolized into tetrahydrobiopterin via the enzyme sepiapterin reductase.
  2. Formation of Dihydroneopterin: It can also be converted into 7,8-dihydroneopterin through interaction with carbonyl reductase in the presence of NADPH .

These reactions highlight the compound's significance in biochemical pathways related to neurotransmitter synthesis.

Mechanism of Action

The mechanism of action for sepiapterin primarily revolves around its role as a precursor in the biosynthesis of tetrahydrobiopterin. Tetrahydrobiopterin functions as a cofactor in several hydroxylation reactions critical for neurotransmitter synthesis:

  1. Phenylalanine Hydroxylation: Facilitates the conversion of phenylalanine to tyrosine.
  2. Tyrosine Hydroxylation: Converts tyrosine to L-DOPA, a precursor to dopamine.
  3. Tryptophan Hydroxylation: Involved in serotonin synthesis .

This pathway underscores the importance of sepiapterin in maintaining normal neurological function.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Color: Yellow fluorescing pigment
  • Solubility: Typically soluble in polar solvents due to its functional groups.

Chemical Properties

  • Chemical Stability: Stable under standard conditions but sensitive to strong acids or bases during deprotection processes.
  • Reactivity: Engages readily in redox reactions due to its ketone and amine functionalities.

Relevant Data

  • Average Polarizability: 22.44 ų
  • Bioavailability Index: Indicates potential for biological activity .
Applications

Sepiapterin has significant scientific applications, particularly in pharmacology and biochemistry:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing tetrahydrobiopterin, which is crucial for treating metabolic disorders related to neurotransmitter deficiencies.
  • Research Tool: Used in studies investigating neurotransmitter synthesis pathways and their implications in neurological conditions such as phenylketonuria (PKU) and other metabolic disorders .
Biosynthesis and Metabolic Pathways of 2-Amino-6-lactoyl-7,8-dihydropteridin-4(3H)-one

Role in Tetrahydrobiopterin (BH4) Salvage Pathway Dynamics

2-Amino-6-lactoyl-7,8-dihydropteridin-4(3H)-one (commonly termed sepiapterin) serves as a critical node in the BH4 salvage pathway. This pathway enables rapid regeneration of tetrahydrobiopterin (BH4)—an essential cofactor for nitric oxide synthases and aromatic amino acid hydroxylases—without requiring de novo synthesis from GTP. Sepiapterin enters cells via specific transporters and undergoes a two-step enzymatic conversion:

  • Reduction by sepiapterin reductase (SR): Sepiapterin is reduced to 7,8-dihydrobiopterin (BH2) using NADPH as a cofactor [1] [5].
  • Reduction by dihydrofolate reductase (DHFR): BH2 is further reduced to bioactive BH4 [2].

Table 1: Biochemical Properties of Sepiapterin

PropertyValueMethod
Molecular FormulaC₉H₁₁N₅O₃Empirical
Molecular Weight237.22 g/molCalculated
IUPAC Name2-amino-6-[(2S)-2-hydroxypropanoyl]-1,4,7,8-tetrahydropteridin-4-oneSystematic nomenclature
Solubility (Predicted)1.18 g/LALOGPS
Major Metabolic RoleBH4 salvage pathway intermediateBiochemical studies

This salvage mechanism is physiologically vital under conditions of oxidative stress, where de novo BH4 synthesis is insufficient. Exogenous sepiapterin administration in endothelial cells elevates cellular BH4 and nitric oxide (NO) production, confirming its bioavailability and metabolic flux [2] [5].

Enzymatic Regulation of Sepiapterin Reductase in Pterin Metabolism

Sepiapterin reductase (SR; EC 1.1.1.153) catalyzes the NADPH-dependent reduction of sepiapterin to BH2. This enzyme exhibits high specificity for sepiapterin, operating via a kinetic mechanism involving ordered binding of NADPH followed by substrate association [1]. Key regulatory features include:

  • Feedback inhibition: BH4 allosterically modulates SR activity to prevent overaccumulation [1].
  • Genetic modulation: Overexpression of SR in bovine aortic endothelial cells increases BH4 levels by 19-fold and enhances NO production. Conversely, siRNA knockdown reduces BH4 by >80%, confirming SR’s gatekeeper role [2].
  • Alternative enzymatic routes: In SR-deficient systems, carbonyl reductases (CR) or aldose reductases (AR) can partially compensate by converting sepiapterin to lactoyltetrahydropterin, albeit at lower efficiency [5].

Table 2: Metabolic Concentrations of Sepiapterin in Biological Systems

System[Sepiapterin][BH4]Method
Human CSF (Normal)Not detectable10–25 nMHPLC
Human CSF (SR Deficiency)50–200 nMElevated total biopterinHPLC [6]
Endothelial Cells (SR OE)Not reported↑ 19-foldHPLC/ESR [2]

Cross-Species Comparative Analysis of Biosynthetic Flux in Eukaryotic Systems

Sepiapterin’s metabolic handling varies significantly across species, reflecting evolutionary adaptations in pteridine metabolism:

  • Mammals: Humans and mice efficiently import exogenous sepiapterin via folate transporters. Murine studies show sepiapterin uptake kinetics are 3–5× faster than BH4 itself, enabling rapid BH4 rescue in deficiency states [5].
  • Teleost fish: Koi carp (Cyprinus carpio) express paralogous SR genes (Spra, Sprb) that regulate pigmentation via pteridine and carotenoid metabolism. Sprb knockdown specifically reduces xanthophore pigmentation, linking sepiapterin metabolism to coloration [4].
  • Insects: Drosophila eye pigments derive from sepiapterin derivatives, though biosynthetic enzymes diverge from mammalian pathways [3].

Tissue-specific flux is also evident:

  • Brain: Neurons preferentially utilize sepiapterin salvage due to low de novo BH4 synthesis capacity.
  • Liver: Dominant de novo synthesis minimizes sepiapterin dependence [6].

Subcellular Compartmentalization of Salvage Pathway Components

The sepiapterin→BH4 conversion occurs in defined subcellular locales, ensuring spatial metabolic regulation:

  • Cytosolic dominance: Sepiapterin reductase (SR) and dihydrofolate reductase (DHFR) are primarily cytosolic enzymes. SR colocalizes with GTP cyclohydrolase I (GTPCH1) in cytosolic complexes, facilitating metabolite channeling [2].
  • Mitochondrial interplay: Although BH4 salvage is cytosolic, mitochondrial isoforms of DHFR may reduce BH2 in organelles requiring BH4-dependent metabolism (e.g., catecholamine synthesis in neuroendocrine cells) [8].
  • Nuclear signaling: Emerging data suggest sepiapterin influences gene expression; SR knockdown downregulates dihydrofolate reductase (Dhfr) transcription independent of BH4 levels [2].

Table 3: Enzymes Catalyzing Sepiapterin Metabolism

EnzymeReactionCofactorLocalization
Sepiapterin reductase (SR)Sepiapterin → 7,8-dihydrobiopterinNADPHCytosol
Dihydrofolate reductase (DHFR)7,8-dihydrobiopterin → BH4NADPHCytosol, mitochondria
Carbonyl reductase (CR)Sepiapterin → lactoyltetrahydropterin (minor pathway)NADPHCytosol

Table 4: Nomenclature of 2-Amino-6-lactoyl-7,8-dihydropteridin-4(3H)-one

Identifier TypeName
Systematic IUPAC2-amino-6-[(2S)-2-hydroxypropanoyl]-1,4,7,8-tetrahydropteridin-4-one
Common SynonymSepiapterin
Alternative Chemical NamesL-Sepiapterin; 2-Amino-6-lactoyl-7,8-dihydro-4(3H)-pteridinone; (S)-2-Amino-7,8-dihydro-6-(2-hydroxy-1-oxopropyl)-4(1H)-pteridinone
CAS Registry17094-01-8
HMDB IDHMDB0000238

Properties

Product Name

2-amino-6-lactoyl-7,8-dihydropteridin-4(3H)-one

IUPAC Name

2-amino-6-(2-hydroxypropanoyl)-7,8-dihydro-3H-pteridin-4-one

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,15H,2H2,1H3,(H4,10,11,13,14,17)

InChI Key

VPVOXUSPXFPWBN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O

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